molecular formula C20H28N2O5 B8275093 tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1032903-52-8

tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8275093
CAS No.: 1032903-52-8
M. Wt: 376.4 g/mol
InChI Key: NAIHRQRGVKYAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

1032903-52-8

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-13(2)26-18-12-16(14(3)11-17(18)22(24)25)15-7-9-21(10-8-15)19(23)27-20(4,5)6/h7,11-13H,8-10H2,1-6H3

InChI Key

NAIHRQRGVKYAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-4-nitro-5-isopropoxy-phenylboronic acid pinacol ester (2.04 g, 6.4 mmol) and 4-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (3.2 g, 9.6 mmol) in 110 mL of DME/H2O (10:1 V/V) is added Pd(PPh3)4 (365 mg, 0.32 mmol) and Cs2CO3 (4.2 g, 12.8 mmol). The reaction mixture is heated under N2 at 80° C. overnight. After cooling to room temperature, the reaction is filtered through Celite and the filtrate is diluted with 100 mL of EtOAc, sequentially washed with H2O, brine, and finally concentrated in vacuo. The crude product is purified by silica gel flash chromatography (5%-15% EtOAc in Hexanes as eluent) to afford 4-(5-Isopropoxy-2-methyl-4-nitro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester as a yellow oil. 1H NMR (CD3OD, 400 Mz): 7.59 (s, 1H), 6.96 (s, 1H), 5.67 (broad s, 1H), 4.73 (m, 1H), 4.06 (m, 2H), 3.65 (m, 2H), 2.37 (m, 2H), 2.25 (s, 3H), 1.50 (s, 9H), 1.33 (d, J=6.0 Hz, 6H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
365 mg
Type
catalyst
Reaction Step One

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